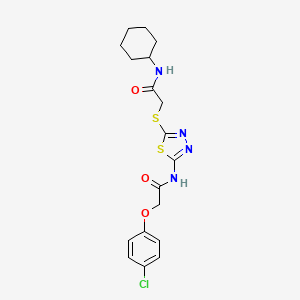
2-(4-クロロフェノキシ)-N-(5-((2-(シクロヘキシルアミノ)-2-オキソエチル)チオ)-1,3,4-チアジアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O3S2 and its molecular weight is 440.96. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、UiO-66-NH₂と呼ばれるアミノ官能化ジルコニウム系金属有機構造体 (MOF) を、水溶液から MCPA を迅速に除去するための吸着剤として使用することを探求してきました . 主要な発見には以下が含まれます:
2-メチル-4-クロロフェノキシ酢酸 (MCPA) の吸着
毒性評価と環境リスク評価
生物活性
The compound 2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a cyclohexylamino moiety. The molecular formula is C_{16}H_{19ClN_4O_2S. Its synthesis and characterization have been documented in various studies, highlighting its potential as a pharmacologically active agent.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : The thiadiazole derivatives are known for their antimicrobial properties. They may function by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways within microorganisms.
- Anticancer Properties : Some derivatives show promise in targeting specific cancer pathways, particularly those associated with YAP/TAZ signaling, which is implicated in various cancers.
- Cholinergic Modulation : Compounds similar to this one have been evaluated for their ability to enhance cholinergic neurotransmission, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiadiazole derivatives against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values lower than standard treatments such as streptomycin and fluconazole .
- Cancer Treatment Potential : In vitro studies demonstrated that certain thiadiazole derivatives could inhibit cell proliferation in cancer cell lines associated with YAP/TAZ signaling pathways. These findings suggest that the compound may serve as a lead for developing targeted cancer therapies .
- Neuroprotective Effects : Research into cholinergic modulation revealed that derivatives of thiadiazole could enhance acetylcholine levels in synaptic clefts, indicating potential benefits in treating Alzheimer's disease. This was evidenced by improved scores in behavioral tests compared to untreated controls .
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S2/c19-12-6-8-14(9-7-12)26-10-15(24)21-17-22-23-18(28-17)27-11-16(25)20-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVULMPHMLVBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














